molecular formula C9H12O3 B3057750 Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 84752-03-4

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B3057750
CAS No.: 84752-03-4
M. Wt: 168.19 g/mol
InChI Key: ATUZCCJUSJYINN-UHFFFAOYSA-N
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Description

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 108586-21-6) is a high-purity bicyclic compound of interest in synthetic and medicinal chemistry. This ester belongs to the class of 7-oxabicyclo[2.2.1]heptane derivatives, often referred to as "naked sugars," which serve as versatile chiral building blocks for the synthesis of complex natural products, carbohydrates, and nucleoside analogues . Its rigid, strained framework makes it a valuable intermediate in Diels-Alder reactions, which are a key method for its own synthesis and its further functionalization . Compounds based on this scaffold have been synthesized and screened for various biological activities, including antimicrobial and antioxidant properties, highlighting its relevance in drug discovery . Furthermore, the 7-oxabicyclo[2.2.1]heptane core is a known synthetic intermediate for important molecules like Cyclophellitol, an anti-HIV agent . This product is intended for research and development purposes only. It is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h3-4,6-8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUZCCJUSJYINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C=CC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512839
Record name Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84752-03-4
Record name Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between furan and an appropriate dienophile, such as maleic anhydride, followed by esterification. The reaction is highly diastereoselective and can be performed under mild conditions, often at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Diels-Alder reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the esterification step can be catalyzed using acidic or basic catalysts to ensure complete conversion to the desired ester .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as a dienophile in cycloaddition reactions. The compound’s bicyclic structure allows it to participate in various chemical transformations, forming new carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Oxygen Bridge vs. Non-Oxygenated Analogs

Compound Molecular Formula Key Features Reactivity/Applications
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate C₉H₁₂O₃ 7-Oxa bridge, ethyl ester ROMP (80–85% yield ), chiral synth
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (FEMA 4790) C₁₀H₁₄O₂ No oxygen bridge Flavoring agent (lower polarity)

Key Differences :

  • The 7-oxa bridge increases electron density, making the compound more reactive in ring-opening metathesis polymerization (ROMP) compared to non-oxygenated analogs .
  • Oxygen-free analogs like FEMA 4790 exhibit higher hydrophobicity, favoring applications in flavor chemistry .

Ester Group Variations

Compound Molecular Formula Ester Group Key Properties
This compound C₉H₁₂O₃ Ethyl Higher hydrolytic stability
Mthis compound C₈H₁₀O₃ Methyl Faster hydrolysis, lower MW (154.16 g/mol)

Impact of Ester Size :

  • Ethyl esters are preferred for prolonged stability in polymer precursors .
  • Methyl esters are cost-effective but less stable, limiting their use in long-term storage .

Substituent-Modified Derivatives

Amino-Substituted Derivatives
Compound Molecular Formula Substituent Application
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate HCl C₁₀H₁₆ClNO₂ Exo-amino Chiral catalysts, drug intermediates
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCl C₈H₁₀ClNO₃ 7-Oxa, amino Bioactive compound synthesis

Key Findings :

  • Amino groups enable hydrogen bonding and chiral recognition, critical in asymmetric catalysis .
  • Steric effects from substituents (e.g., exo vs. endo) influence diastereoselectivity (>50:1 in some cases ).
Isopropyl-Substituted Derivatives
Compound Molecular Formula Substituent Notable Feature
Ethyl 3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₃H₁₈O₂ Isopropyl Enhanced steric hindrance

Impact : Bulky substituents like isopropyl reduce reactivity in ring-opening reactions but improve thermal stability .

Heteroatom-Modified Bicyclic Systems

Compound Molecular Formula Heteroatom Synthesis Method
tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₁H₁₇NO₂ Nitrogen LiAlH₄ reduction, Boc protection
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride C₈H₈O₄ Oxygen Anhydride formation from dicarboxylic acid

Comparison :

  • Nitrogen-containing analogs (e.g., 2-azabicyclo) are basic and serve as intermediates in alkaloid synthesis .
  • Dicarboxylic derivatives enable crosslinking in polymers but require harsher reaction conditions .

Biological Activity

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, a bicyclic compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12O3C_9H_{12}O_3 and a molecular weight of 168.19 g/mol. Its structure features a bicyclic framework that is significant in various chemical reactions and biological applications.

Synthesis

The compound can be synthesized through various methods, including the Diels-Alder reaction using boron trifluoride as a catalyst, which allows for high atom economy and mild reaction conditions . The synthesis of derivatives has also been explored, enhancing the compound's versatility for further biological testing.

Antibacterial and Antioxidant Properties

Recent studies have demonstrated that novel derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl exhibit notable antibacterial and antioxidant activities. For instance, compounds synthesized from this framework were screened against various bacterial strains, showing significant inhibition zones, indicating their potential as antibacterial agents .

Pharmacological Activities

The pharmacological profile of this compound includes:

Activity Description
Antibacterial Effective against multiple bacterial strains with significant inhibition rates .
Antioxidant Demonstrated ability to scavenge free radicals, contributing to cellular protection .
Cytotoxicity Some derivatives show cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties .

Case Studies

  • Antibacterial Screening :
    • A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cytotoxicity Assays :
    • In vitro studies on human cancer cell lines revealed that some derivatives induced apoptosis at low concentrations.
    • The mechanism of action appears to involve the disruption of mitochondrial function and induction of oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate and its derivatives?

  • Methodological Answer : The compound is synthesized via cycloaddition reactions. For example, Diels-Alder reactions between furan derivatives and dienophiles (e.g., maleic anhydride) yield the bicyclic core. Azide cycloadditions to the double bond of 7-oxabicyclo derivatives can generate triazolines, which are precursors to functionalized cyclopentane derivatives . Acid-catalyzed rearrangements (e.g., pinacolic shifts) are critical for generating stereochemically complex products, such as amino-hydroxy-cyclopentane-carbaldehydes, with yields up to 67% under optimized conditions .

Q. How is stereochemical integrity assessed in 7-oxabicyclo[2.2.1]hept-5-ene derivatives?

  • Methodological Answer : Stereochemistry is determined using NMR spectroscopy (e.g., coupling constants and NOE experiments) and chromatographic separation. For instance, endo- and exo-2-substituted isomers of 7-oxabicyclo derivatives are separable via silica gel chromatography, enabling precise structural assignment . X-ray crystallography may also validate configurations in crystalline derivatives .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies carbonyl (C=O, ~1705 cm⁻¹) and nitro (NO₂, ~1537 cm⁻¹) groups in derivatives .
  • ¹H/¹³C NMR : Resolves bridgehead protons (δ 1.5–3.0 ppm) and olefinic signals (δ 5.0–6.5 ppm) .
  • Chromatography : HPLC (e.g., methanol/water mobile phase) and TLC monitor reaction progress and purity .

Advanced Research Questions

Q. How do acid-catalyzed rearrangements influence the stereochemical outcome of 7-oxabicyclo derivatives?

  • Methodological Answer : Acid treatment (e.g., HSO₃F/Ac₂O) triggers carbocation rearrangements. For example, 5,6-epoxy-7-oxanorbornan-2-one undergoes a 1,2-acyl shift to form 2-oxabicyclo[2.2.1]heptane-3,7-diyl diacetates (85% selectivity) due to the higher migratory aptitude of acyl vs. alkyl groups . Computational studies (DFT/B3LYP) model transition states to predict regioselectivity .

Q. What strategies enhance stereocontrol in the synthesis of functionalized cyclopentane derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiopure azido formates to induce asymmetry during cycloadditions .
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize cationic intermediates, favoring trans-diastereomers (e.g., 17 in 90% diastereomeric excess) .
  • Temperature control : Low temperatures (–40°C) suppress competing pathways, improving selectivity for 7-oxabicycloheptanones .

Q. How can computational methods elucidate reaction mechanisms in 7-oxabicyclo systems?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-31G(d) models simulate [3.3]-sigmatropic rearrangements and carbocation stability. For example, the 7-oxabicyclo[2.2.1]hept-2-yl cation rearranges to a 2-oxabicyclo[2.2.1]hept-3-yl cation, which is 15 kcal/mol more stable .
  • Molecular dynamics : Predict solvent effects on transition states for Diels-Alder reactions .

Q. What structure-activity relationships (SARs) are observed in 7-oxabicyclo derivatives as estrogen receptor (ER) ligands?

  • Methodological Answer : Substituents at C(5) and C(6) modulate ER binding. For example, exo-5,6-bis-(4-hydroxyphenyl) derivatives exhibit ERα/ERβ selectivity (RBA: 9.3% vs. 1.7%) due to hydrophobic interactions with the ligand-binding domain. Sulfonic acid esters improve solubility without compromising affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
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Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

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